molecular formula C10H5BrN2 B2369816 4-Bromoquinoline-8-carbonitrile CAS No. 1020743-28-5

4-Bromoquinoline-8-carbonitrile

Cat. No.: B2369816
CAS No.: 1020743-28-5
M. Wt: 233.068
InChI Key: MQKWVLSWSZHDGR-UHFFFAOYSA-N
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Description

4-Bromoquinoline-8-carbonitrile is a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure. It has the molecular formula C10H5BrN2 and a molecular weight of 233.068 g/mol. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-8-carbonitrile can be achieved through various methods. One common approach involves the use of ortho-propynol phenyl azides and TMSBr as an acid-promoter in a cascade cyclization reaction . This method allows for the efficient construction of 4-bromo quinolines with good functional group compatibility.

Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often involve green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoquinoline-8-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

4-Bromoquinoline-8-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and molecular interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrile groups play a crucial role in its reactivity and binding affinity. These functional groups allow the compound to interact with enzymes, receptors, and other biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

  • 8-Bromoquinoline-4-carbonitrile
  • 4-Bromoquinoline
  • 8-Quinolinecarbonitrile

Comparison: 4-Bromoquinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

4-bromoquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKWVLSWSZHDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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